molecular formula C12H14ClN3O4 B13993747 Alanine, N-(((2-chloroethyl)nitrosoamino)carbonyl)-3-phenyl-, DL- CAS No. 52322-29-9

Alanine, N-(((2-chloroethyl)nitrosoamino)carbonyl)-3-phenyl-, DL-

Cat. No.: B13993747
CAS No.: 52322-29-9
M. Wt: 299.71 g/mol
InChI Key: AMQOVKFPGUGUDM-UHFFFAOYSA-N
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Description

Alanine, N-(((2-chloroethyl)nitrosoamino)carbonyl)-3-phenyl-, DL- is a synthetic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a phenyl group and a nitrosoamino moiety. It has been studied extensively for its potential therapeutic applications, particularly in the field of oncology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Alanine, N-(((2-chloroethyl)nitrosoamino)carbonyl)-3-phenyl-, DL- can be achieved through several methods. One common approach involves the reductive amination of glyoxilic or pyruvic acids with 2-chloroethylamine and sodium cyanoborohydride in methanol . Another method includes the alkylation of 2-chloroethylamine with α-haloalkanoic acid esters in a two-phase system consisting of potassium carbonate and acetonitrile .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Alanine, N-(((2-chloroethyl)nitrosoamino)carbonyl)-3-phenyl-, DL- undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium hydroxide). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols. Substitution reactions often result in the formation of new carbon-nitrogen or carbon-oxygen bonds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Alanine, N-(((2-chloroethyl)nitrosoamino)carbonyl)-3-phenyl-, DL- involves its interaction with cellular components, leading to the disruption of critical biological processes. The compound targets specific molecular pathways, including DNA synthesis and repair mechanisms, which results in the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-Chloroethyl)(nitroso)carbamoyl]-L-alanine
  • N-[(2-Chloroethyl)(nitroso)carbamoyl]-glycine
  • N-[(2-Chloroethyl)(nitroso)carbamoyl]-serine

Uniqueness

Alanine, N-(((2-chloroethyl)nitrosoamino)carbonyl)-3-phenyl-, DL- stands out due to its unique phenyl group, which enhances its chemical reactivity and biological activity compared to other similar compounds. This structural feature contributes to its higher efficacy as an anti-neoplastic agent and its broader range of applications in scientific research .

Properties

CAS No.

52322-29-9

Molecular Formula

C12H14ClN3O4

Molecular Weight

299.71 g/mol

IUPAC Name

2-[[2-chloroethyl(nitroso)carbamoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C12H14ClN3O4/c13-6-7-16(15-20)12(19)14-10(11(17)18)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,19)(H,17,18)

InChI Key

AMQOVKFPGUGUDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)N(CCCl)N=O

Origin of Product

United States

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